(R)-Phenyl(piperidin-4-yl)methanamine

PROTACs Linker Chemistry Chiral Building Blocks

Procure (R)-Phenyl(piperidin-4-yl)methanamine to ensure experimental reproducibility in PROTAC development and CNS target studies. Its defined (R)-stereochemistry provides a predictable spatial geometry, critical for optimizing ternary complex formation and studying enantioselectivity, unlike racemic or (S)-enantiomer alternatives.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B11909092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Phenyl(piperidin-4-yl)methanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CC=CC=C2)N
InChIInChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12,14H,6-9,13H2/t12-/m0/s1
InChIKeyPGUAFNQWXXXBAO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-Phenyl(piperidin-4-yl)methanamine Is a Critical Chiral Building Block for CNS Research


(R)-Phenyl(piperidin-4-yl)methanamine is a chiral organic compound classified as a substituted 4-phenylpiperidine derivative, with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It serves as a crucial building block in medicinal chemistry due to its piperidine core, a common motif in molecules targeting the central nervous system (CNS) . The compound's key feature is its specific (R)-stereochemistry, which is the primary driver of its differential biological activity when compared to its (S)-enantiomer or achiral analogs .

The Pitfalls of Procuring Achiral or Racemic (R)-Phenyl(piperidin-4-yl)methanamine


Substituting (R)-Phenyl(piperidin-4-yl)methanamine with its racemic mixture or the (S)-enantiomer is not a viable option for targeted research. In biological systems, enantiomers often exhibit profound differences in binding affinity and functional activity, a phenomenon well-documented in the phenylpiperidine class [1]. For instance, related 4-phenylpiperidine derivatives show enantiomer-dependent activity, with one stereoisomer demonstrating significantly greater potency than the other [2]. The (S)-enantiomer itself is noted to have distinct biological activity compared to the (R)-counterpart . Using an undefined or incorrect stereoisomer introduces a confounding variable that can lead to misleading or unreproducible data, making it essential to procure the specific (R)-isomer for reliable experimental outcomes.

Data-Backed Evidence Guide for Selecting (R)-Phenyl(piperidin-4-yl)methanamine


Chiral Integrity of the (R)-Enantiomer Drives Synthetic Value in ProTAC Linker Design

The (R)-enantiomer of phenyl(piperidin-4-yl)methanamine is explicitly used as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation . The stereochemistry of the linker can influence the formation of the ternary complex between the target protein, PROTAC, and E3 ligase, thereby affecting degradation efficiency . The (R)-isomer offers a defined spatial geometry, which is crucial for optimizing this interaction, in contrast to a racemic mixture which would introduce heterogeneity.

PROTACs Linker Chemistry Chiral Building Blocks

Stereochemistry-Dependent Potency in 4-Phenylpiperidine Class Underpins Procurement Decisions

A landmark study on the stereochemistry of 4-phenylpiperidine analgesics demonstrates the critical role of the chiral center at the piperidine ring [1]. The research shows that enantiomers with substituents on the pro-4S enantiotopic edge of the piperidine ring have greater potency than those substituted on the anti-4R edge [1]. This class-level principle highlights that the specific spatial orientation of the (R)-isomer is not arbitrary but a key determinant of its interaction with biological targets.

Stereoselectivity Structure-Activity Relationship Opioid Analgesics

Differential Activity of Enantiomers in Related Monoamine Transporter Assays

Data from the ChEMBL database for structurally related 4-phenylpiperidine enantiomers demonstrates significant differences in binding affinity. For example, one enantiomer (BDBM50453908) showed a Ki of 186 nM for the dopamine transporter (DAT), while its counterpart (BDBM50453906) had a Ki of 631 nM under identical assay conditions [1][2]. This nearly 3.4-fold difference in affinity between two enantiomers of a similar scaffold provides concrete evidence for enantioselective target engagement.

Dopamine Transporter (DAT) Enantioselectivity Binding Affinity

Enantiomers of 4-Phenylpiperidine Derivatives Are Treated as Distinct Chemical Entities in Patent Literature

The importance of stereochemistry is further underscored by patent literature, which frequently claims specific enantiomers of substituted 4-phenylpiperidines as distinct inventions [1]. This practice acknowledges that enantiomers can have different therapeutic profiles, side effect liabilities, and pharmacokinetic properties. The fact that separate patent protection is sought for enantiomers confirms their non-equivalence from both a scientific and commercial standpoint.

Intellectual Property Chiral Chemistry Pharmaceutical Compositions

High-Value Research and Industrial Applications for (R)-Phenyl(piperidin-4-yl)methanamine


Design and Synthesis of Stereodefined PROTAC Linkers

In the development of PROTACs for targeted protein degradation, the three-dimensional arrangement of the degrader molecule is critical for inducing a stable ternary complex. (R)-Phenyl(piperidin-4-yl)methanamine, with its defined stereochemistry, can be used as a semi-flexible linker component . Its rigid chiral center provides a predictable spatial geometry that can be rationally designed to optimize the distance and orientation between the target protein and the E3 ligase, a parameter that can significantly influence degradation efficiency and selectivity.

Stereochemical Probe for Enantioselective CNS Target Engagement

Given the class-level evidence that 4-phenylpiperidine enantiomers exhibit differential binding to CNS targets like the dopamine transporter [1], (R)-Phenyl(piperidin-4-yl)methanamine is a valuable tool for studying enantioselectivity in neuropharmacology. It can be used to create matched pairs of diastereomeric or enantiomeric compounds to probe the stereochemical requirements of receptor binding pockets, ion channels, or transporters, providing essential data for structure-activity relationship (SAR) campaigns aimed at identifying the most potent and selective stereoisomer for a given target.

Chiral Scaffold for Asymmetric Synthesis and Library Generation

The primary amine and the secondary amine within the piperidine ring of (R)-Phenyl(piperidin-4-yl)methanamine serve as versatile handles for further chemical derivatization. This compound can be used as a chiral scaffold to build diverse libraries of novel molecules through reactions such as reductive amination, amide bond formation, or N-alkylation . This allows medicinal chemists to explore a unique chemical space defined by the (R)-stereocenter, generating proprietary and biologically relevant compound collections for screening against a wide array of targets.

Enantiomerically Pure Intermediate in Pharmaceutical Process Development

In the synthesis of complex pharmaceutical agents, controlling stereochemistry is paramount. (R)-Phenyl(piperidin-4-yl)methanamine can serve as an enantiomerically pure building block for constructing the chiral core of drug candidates. Its use in a synthetic pathway ensures that the final active pharmaceutical ingredient (API) is a single, well-defined stereoisomer, avoiding the regulatory and pharmacological complications associated with racemates or mixtures of diastereomers. This is particularly relevant for developing drugs based on the 4-phenylpiperidine pharmacophore, as highlighted in various patents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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